molecular formula C9H8ClNOS B150080 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 139331-42-3

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B150080
CAS No.: 139331-42-3
M. Wt: 213.68 g/mol
InChI Key: XDCANWZDLUKZCT-UHFFFAOYSA-N
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Description

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

The synthesis of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the chloromethylation of 2H-1,4-benzothiazin-3(4H)-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions often require an acidic environment to facilitate the formation of the chloromethyl group.

Chemical Reactions Analysis

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The presence of both sulfur and nitrogen atoms allows for potential cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include chloromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one include other chloromethylated heterocycles, such as 2-chloromethyl-1H-benzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine . These compounds share the chloromethyl functional group but differ in their core structures and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-(chloromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCANWZDLUKZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549410
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-42-3
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.0 g of 2-hydroxymethyl-2H-1,4-benzothiazin-3(4H)-one in 20 ml of chloroform was added 0.9 ml of thionyl chloride, and the mixture was heated for 2 hours under reflux. The mixture was concentrated under reduced pressure and the residue was extracted with ether. The extract was washed with water, dried (MgSO4), and concentrated. The crude product was subjected to a column chromatography on silica-gel (40 g). From the eluate with hexane-ethyl acetate (4:1, v/v) was obtained 640 mg (58.7%) of 2-chloromethyl-2H-1,4-benzothiazin-3(4H)-one as crystals. Recrystallization from ethyl acetate and n-hexane gave needles, m.p. 152°-153° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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